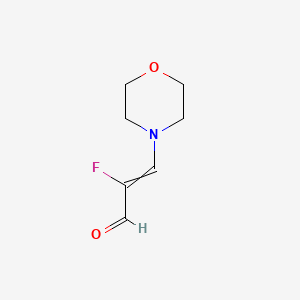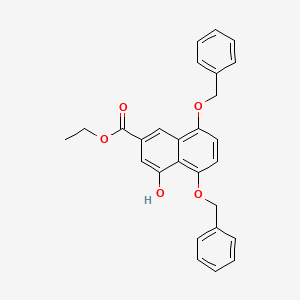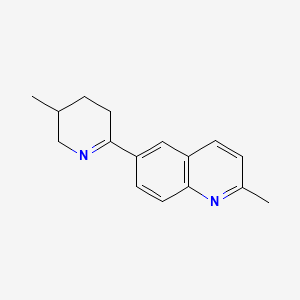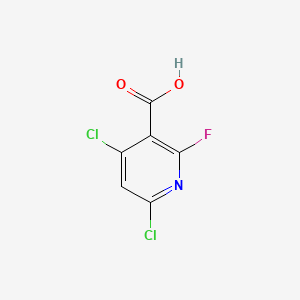
4,6-Dichloro-2-fluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of nicotinic acid and contains chlorine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-fluoronicotinic acid typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to this compound using phosphorus oxychloride and a lithium reagent . Another method involves the acidic saponification of the corresponding nitrile, where the nitrile is dissolved in concentrated sulfuric acid and saponified at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination step.
Lithium Reagents: Employed in the conversion of esters to the desired acid.
Sulfuric Acid: Utilized in the saponification process
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4,6-Dichloro-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoronicotinic acid: Another derivative of nicotinic acid with similar chemical properties.
4,6-Dichloro-5-fluoronicotinic acid: A closely related compound with a different substitution pattern.
Uniqueness
4,6-Dichloro-2-fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H2Cl2FNO2 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
4,6-dichloro-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) |
InChI Key |
BGGGPOHLHMSUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



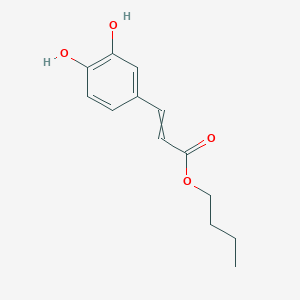
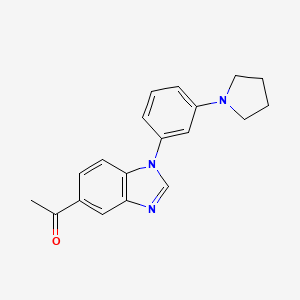
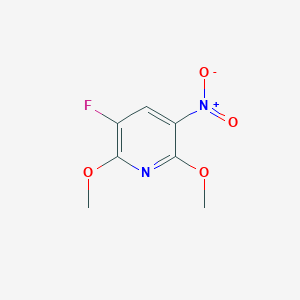
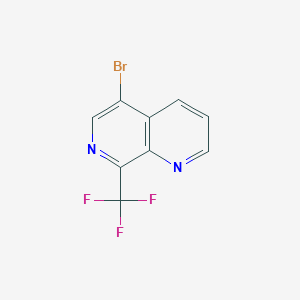
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
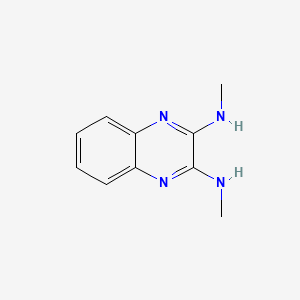
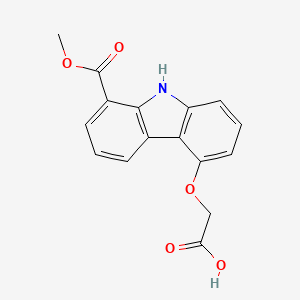
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
